2,2-Dimethylsuccinic anhydride CAS number 17347-61-4
2,2-Dimethylsuccinic anhydride CAS number 17347-61-4
CAS Number: 17347-61-4 Synonyms: 3,3-Dimethyldihydrofuran-2,5-dione, Dihydro-3,3-dimethyl-2,5-furandione[1]
This technical guide provides a comprehensive overview of 2,2-Dimethylsuccinic anhydride, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceuticals.
Chemical and Physical Properties
2,2-Dimethylsuccinic anhydride is a white, low-melting solid at room temperature.[2][3] It is sensitive to moisture, which can cause hydrolysis back to the corresponding dicarboxylic acid.[4][5] The gem-dimethyl group introduces significant steric hindrance, influencing its reactivity and the properties of its derivatives.[6]
General and Physical Data
The fundamental identifiers and physical properties of 2,2-Dimethylsuccinic anhydride are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White low melting solid / solid | [2][3] |
| Melting Point | 29-31 °C | [2][6] |
| Boiling Point | 219-220 °C | [2][6] |
| Density | 1.135 g/mL at 25 °C | [2][7] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectrum | Solvent | Chemical Shifts (δ) / Peaks | Reference(s) |
| ¹H NMR | CDCl₃ | 2.85 (s, 2H), 1.35 (s, 6H) | [6][8] |
| ¹³C NMR | CDCl₃ | 175.0, 45.0, 38.0, 24.0 | [6] |
Synthesis and Reactivity
2,2-Dimethylsuccinic anhydride is a key intermediate for preparing a variety of derivatives, primarily esters and amides.[6] Its reactivity is centered on the electrophilic nature of the carbonyl carbons, which are susceptible to attack by nucleophiles.
Synthesis of 2,2-Dimethylsuccinic Anhydride
The most common method for synthesizing the anhydride is the dehydration of its parent diacid, 2,2-Dimethylsuccinic acid, using a dehydrating agent like acetic anhydride.[4][6]
Caption: Workflow for the synthesis of 2,2-Dimethylsuccinic anhydride.
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Materials: 2,2-Dimethylsuccinic acid, Acetic anhydride, round-bottom flask, reflux condenser, heating mantle, vacuum distillation apparatus.
-
Procedure:
-
Combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride in a round-bottom flask.[6]
-
Heat the mixture to 140°C for 3 hours under reflux.[6]
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess acetic acid and acetic anhydride under reduced pressure.[6]
-
Purify the resulting residue via vacuum distillation to yield pure 2,2-dimethylsuccinic anhydride.[6]
-
-
Expected Yield: Approximately 37 g.[6]
Reactivity with Nucleophiles
The primary utility of 2,2-dimethylsuccinic anhydride in synthesis is its reaction with nucleophiles such as alcohols and amines. This reaction opens the anhydride ring to form a mono-acylated product containing a free carboxylic acid, which can then be used in subsequent reactions. This makes it an excellent linker for conjugating molecules.[9][10]
Caption: General reaction of 2,2-dimethylsuccinic anhydride with a nucleophile.
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Materials: 2,2-Dimethylsuccinic anhydride, primary or secondary amine, anhydrous solvent (e.g., THF, DCM), round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve 1 equivalent of 2,2-dimethylsuccinic anhydride in an appropriate anhydrous solvent in a round-bottom flask.[6]
-
Add a slight excess (approximately 2.2 equivalents) of the desired amine to the solution.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[6]
-
Upon completion, perform an aqueous workup, washing the reaction mixture with water and brine.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.[6]
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Applications in Drug Development
The unique structural properties of the 2,2-dimethylsuccinyl moiety make it a valuable component in pharmaceutical development.[6] It can act as a linker or spacer in antibody-drug conjugates (ADCs) or be incorporated into a molecule to modify its physicochemical properties, such as solubility and stability.[6][11]
Role in HIV Maturation Inhibitors
A prominent application of 2,2-Dimethylsuccinic anhydride is in the synthesis of Bevirimat (also known as PA-457), an HIV maturation inhibitor, and its analogues.[6] In this context, the anhydride is used to introduce the 2,2-dimethylsuccinyl group onto a hydroxyl function of a core scaffold, such as betulinic acid.[6] This modification is critical for the drug's antiviral activity.
Caption: Role of the anhydride in the synthesis of Bevirimat analogues.
Use as a Chemical Linker
Cyclic anhydrides like 2,2-dimethylsuccinic anhydride can serve as non-cleavable linkers in the development of antibody-drug conjugates (ADCs).[9][10] The anhydride reacts with amine or hydroxyl groups on a targeting molecule (like an antibody) to form a stable amide or ester bond, tethering a payload or modifying the protein's surface.[10]
Safety and Handling
2,2-Dimethylsuccinic anhydride is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
Safety and Handling Data
| Category | Information | Reference(s) |
| GHS Pictogram | Exclamation mark (GHS07) | |
| Signal Word | Warning | [2][7] |
| Hazard Statements | H315, H319, H335 | [7] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [7] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US) | [7] |
| Storage Conditions | Store in a cool, dry place. Keep container tightly closed. Moisture sensitive. | [3][5] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents. Avoid exposure to moist air or water. | [5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [5] |
References
- 1. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethylsuccinic anhydride, CAS No. 17347-61-4 - iChemical [ichemical.com]
- 3. labproinc.com [labproinc.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,2-Dimethylsuccinic anhydride 98 17347-61-4 [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadview-tech.com [broadview-tech.com]
